N-[4-[[[4-(trifluoromethyl)pyrimidin-2-yl]amino]methyl]phenyl]butanamide
Description
N-[4-[[[4-(trifluoromethyl)pyrimidin-2-yl]amino]methyl]phenyl]butanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a phenyl ring through an aminomethyl linkage, and finally to a butanamide moiety
Properties
IUPAC Name |
N-[4-[[[4-(trifluoromethyl)pyrimidin-2-yl]amino]methyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-2-3-14(24)22-12-6-4-11(5-7-12)10-21-15-20-9-8-13(23-15)16(17,18)19/h4-9H,2-3,10H2,1H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUSWVQPMFGTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CNC2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[[4-(trifluoromethyl)pyrimidin-2-yl]amino]methyl]phenyl]butanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Aminomethylation: The aminomethyl group is added through a Mannich reaction, where the pyrimidine derivative reacts with formaldehyde and a secondary amine.
Coupling with Phenyl Ring: The aminomethylated pyrimidine is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of Butanamide: Finally, the phenyl derivative is reacted with butanoyl chloride in the presence of a base to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[[4-(trifluoromethyl)pyrimidin-2-yl]amino]methyl]phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
N-[4-[[[4-(trifluoromethyl)pyrimidin-2-yl]amino]methyl]phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It is explored for its use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-[[[4-(trifluoromethyl)pyrimidin-2-yl]amino]methyl]phenyl]butanamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrimidine ring can interact with nucleic acids, while the aminomethyl and butanamide moieties can form hydrogen bonds with protein targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-[[[4-(trifluoromethyl)phenyl]amino]methyl]phenyl]butanamide: Similar structure but with a phenyl ring instead of a pyrimidine ring.
N-[4-[[[4-(trifluoromethyl)pyrimidin-2-yl]amino]methyl]phenyl]acetamide: Similar structure but with an acetamide moiety instead of a butanamide moiety.
Uniqueness
N-[4-[[[4-(trifluoromethyl)pyrimidin-2-yl]amino]methyl]phenyl]butanamide is unique due to the presence of the trifluoromethyl group on the pyrimidine ring, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
